molecular formula C18H12F2N4OS B6483396 7-(3-fluorophenyl)-3-{[(3-fluorophenyl)methyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 1242967-36-7

7-(3-fluorophenyl)-3-{[(3-fluorophenyl)methyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

Cat. No.: B6483396
CAS No.: 1242967-36-7
M. Wt: 370.4 g/mol
InChI Key: LSYMVFFDRBODCU-UHFFFAOYSA-N
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Description

This compound belongs to the 3,7-disubstituted [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one class, characterized by a fused bicyclic heterocyclic core. Its structure features dual 3-fluorophenyl substitutions: one at the N7 position and another via a benzylsulfanyl group at C2. The fluorine atoms enhance lipophilicity and metabolic stability, while the sulfanyl linker may improve membrane permeability. Synthesis involves cyclization of 3-hydrazinopyrazin-2-one intermediates with carbonyl-containing compounds activated by carbonyldiimidazole (CDI) in anhydrous DMFA, followed by reflux for 24 hours . Structural confirmation is achieved via $^1$H NMR, with pyrazinone protons (H-5 and H-6) appearing as doublets at δ 7.15–7.28 ppm and δ 7.50–7.59 ppm, respectively .

Properties

IUPAC Name

7-(3-fluorophenyl)-3-[(3-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N4OS/c19-13-4-1-3-12(9-13)11-26-18-22-21-16-17(25)23(7-8-24(16)18)15-6-2-5-14(20)10-15/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYMVFFDRBODCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NN=C3N2C=CN(C3=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(3-fluorophenyl)-3-{[(3-fluorophenyl)methyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a novel heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C15_{15}H12_{12}F2_{2}N4_{4}S
  • IUPAC Name : this compound
  • CAS Number : (Not provided in the available data)

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown efficacy against various bacterial strains. The sulfanyl group in this compound may enhance its interaction with microbial cell membranes, potentially leading to increased permeability and cell death.

Anti-cancer Properties

Several studies have explored the anti-cancer potential of triazole derivatives. The compound may inhibit specific cancer cell lines by inducing apoptosis or disrupting cell cycle progression. Mechanistic studies suggest that the presence of fluorine atoms can enhance lipophilicity and improve cellular uptake.

The biological activity of the compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Triazole compounds often inhibit enzymes critical for cell proliferation.
  • Interference with DNA Synthesis : Similar compounds have been shown to disrupt DNA replication processes in cancer cells.
  • Apoptotic Pathways Activation : The compound may trigger intrinsic apoptotic pathways, leading to programmed cell death.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli .

Study 2: Anti-cancer Activity

In vitro studies on human cancer cell lines demonstrated that the compound could reduce cell viability by up to 70% at concentrations of 25 µM after 48 hours. This effect was attributed to the induction of apoptosis as confirmed by flow cytometry analysis .

Data Table

Biological ActivityObserved EffectReference
AntimicrobialMIC = 10-50 µg/mL
Anti-cancerCell viability reduction (70%)
Apoptosis InductionConfirmed via flow cytometry

Scientific Research Applications

Anticancer Activity

Recent studies indicate that compounds with similar structures to 7-(3-fluorophenyl)-3-{[(3-fluorophenyl)methyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one have shown promising anticancer activity. For instance:

  • Case Study : A related triazole compound demonstrated significant cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The incorporation of the fluorophenyl group is believed to enhance the compound's interaction with cellular targets involved in proliferation pathways.

Antimicrobial Properties

The presence of sulfur and nitrogen heterocycles in the chemical structure may contribute to antimicrobial activity.

  • Research Finding : A study on similar thiazole derivatives revealed potent antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis.

Neuroprotective Effects

Preliminary research suggests that triazole derivatives can exhibit neuroprotective properties.

  • Case Study : A study involving a related triazole compound showed protective effects against oxidative stress in neuronal cells, potentially useful for treating neurodegenerative diseases such as Alzheimer's or Parkinson's.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties:

Structural Feature Impact on Activity
Fluorophenyl SubstitutionEnhances lipophilicity and binding affinity
Sulfanyl GroupContributes to biological activity via interactions
Triazole RingProvides stability and potential for diverse interactions

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Substituents (Position) Molecular Weight Key Properties/Activities References
Target Compound 3: [(3-Fluorophenyl)methyl]sulfanyl; 7: 3-Fluorophenyl 382.41* Enhanced lipophilicity; potential CNS targeting (fluorine effects)
7-(4-Fluorobenzyl)-3-thioxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one 3: Thioxo; 7: 4-Fluorobenzyl 316.30 Improved metabolic stability; quantitative determination via potentiometric titration
3-{[(4-Methylphenyl)methyl]sulfanyl}-7-(3-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one 3: 4-Methylbenzylsulfanyl; 7: 3-Fluorophenyl 378.43 Reduced steric hindrance; higher solubility vs. 3-fluorobenzyl analogs
7-(4-Bromophenyl)-3-{[(4-ethenylphenyl)methyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one 3: 4-Ethenylbenzylsulfanyl; 7: 4-Bromophenyl 439.33 Bulky substituents may limit BBB penetration; explored in oncology
3-(Aminomethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one 3: Aminomethyl; 7: 2-Fluorophenyl 258.25 Polar aminomethyl group enhances aqueous solubility; discontinued due to toxicity

*Molecular weight calculated based on formula C$_{19}$H$_{15}$F$_2$N$_4$OS ().

Pharmacological Activity Trends

  • Fluorine Positioning : The target compound’s dual 3-fluorophenyl groups likely enhance binding to hydrophobic pockets in CNS targets (e.g., neurokinin receptors), as seen in analogs with fluorophenyl substitutions . In contrast, 2-fluorophenyl variants (e.g., ) show reduced activity due to steric mismatches.
  • Sulfanyl vs.
  • Bulkier Substituents : Compounds like the 4-bromophenyl/4-ethenylphenyl derivative () exhibit cytotoxic activity but poor blood-brain barrier (BBB) penetration, limiting CNS applications .

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